Physicochemical Profiling and Synthetic Utility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in Drug Discovery
Physicochemical Profiling and Synthetic Utility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in Drug Discovery
Executive Summary
(5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a highly functionalized, bifunctional heterocyclic building block that has become increasingly valuable in modern medicinal chemistry[1]. By merging an electron-deficient halogenated pyridine core with a thiomorpholine amide, this scaffold offers a unique combination of synthetic versatility and favorable pharmacokinetic (PK) properties. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for its application in drug discovery.
Physicochemical Profiling and Structural Causality
Understanding the baseline physicochemical properties of a scaffold is critical before integrating it into a high-throughput screening (HTS) or lead optimization pipeline. The properties of (5-Bromopyridin-3-yl)(thiomorpholino)methanone are summarized below[2]:
| Property | Value | Causality & Medicinal Chemistry Significance |
| Molecular Formula | C10H11BrN2OS | - |
| Molecular Weight | 287.18 g/mol | Well below the 500 Da threshold (Lipinski's Rule of 5), allowing ample molecular "real estate" for downstream functionalization. |
| Predicted LogP | 2.03 | Represents an optimal lipophilicity range. It ensures adequate passive membrane permeability without inducing the non-specific toxicity or high plasma-protein binding often associated with highly lipophilic compounds. |
| Density | 1.6 ± 0.1 g/cm³ | The high density is driven by the heavy bromine atom and the sulfur heteroatom, which influence the compound's packing in solid-state formulations[2]. |
| Boiling Point | 441.2 ± 45.0 °C | Indicates excellent thermal stability. The compound can withstand aggressive, high-temperature reaction conditions (e.g., microwave-assisted cross-coupling) without degradation[2]. |
| H-Bond Donors | 0 | The absence of hydrogen bond donors significantly reduces the desolvation penalty required for the molecule to cross lipid bilayers, making it an excellent candidate for Central Nervous System (CNS) targeting. |
| H-Bond Acceptors | 3 | Provided by the pyridine nitrogen, amide carbonyl, and thiomorpholine sulfur. These serve as critical interaction points for target protein binding. |
| Rotatable Bonds | 1 | High structural rigidity minimizes the entropic penalty upon binding to a target receptor, often leading to higher binding affinities. |
The "Thiomorpholine vs. Morpholine" Paradigm
A critical structural feature of this molecule is the use of a thiomorpholine ring rather than the more common morpholine ring. In drug design, replacing the oxygen atom with a sulfur atom alters the molecule's metabolic stability and lipophilicity. Furthermore, the sulfur atom serves as a synthetic "switch." It can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide). This oxidation drastically lowers the LogP and increases aqueous solubility—a tactic successfully employed in the development of Sigma-2 receptor ligands for pancreatic cancer[3] and MmpL3 inhibitors for drug-resistant tuberculosis[4].
Experimental Methodologies & Self-Validating Protocols
The 5-bromopyridine moiety is an ideal electrophile. The electron-withdrawing nature of the pyridine nitrogen makes the C-Br bond highly susceptible to oxidative addition by transition metals (Palladium or Nickel), enabling rapid structural expansion via Suzuki-Miyaura cross-coupling[5] or Cross-Electrophile Coupling (XEC)[6].
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: Using a biphasic solvent system (Dioxane/H2O) ensures the solubility of both the organic electrophile and the inorganic base, which is necessary to activate the boronic acid for the transmetalation step.
Step-by-Step Workflow:
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Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add (5-Bromopyridin-3-yl)(thiomorpholino)methanone (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
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Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv).
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Self-Validation Check: The reaction mixture should maintain a distinct yellow hue. If the solution turns black rapidly, it indicates the precipitation of "Palladium black" (catalyst decomposition), usually due to oxygen contamination. If this occurs, the solvents must be re-degassed.
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Solvent & Base: Add a strictly degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v). Degassing (via freeze-pump-thaw or vigorous Argon sparging) is critical to prevent the oxidative homocoupling of the boronic acid.
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Reaction: Heat the mixture to 80 °C for 8–12 hours. Monitor the consumption of the starting material (m/z 287/289) via LC-MS.
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Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Controlled Oxidation to Thiomorpholine-1,1-dioxide
Causality: To tune the pharmacokinetic profile (specifically lowering LogP), the sulfide is oxidized to a sulfone. Using strictly >2.0 equivalents of the oxidant prevents the formation of a difficult-to-separate mixture of sulfoxide and sulfone[3].
Step-by-Step Workflow:
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Dissolve the starting material in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.
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Slowly add meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.2 equiv) in small portions to control the exothermic oxidation.
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Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quench & Workup: Add saturated aqueous Na2S2O3 to reduce any unreacted peroxide (safety and purification requirement). Wash the organic layer with saturated aqueous NaHCO3 to remove the meta-chlorobenzoic acid byproduct. Dry and concentrate to yield the sulfone derivative.
Mechanistic and Logical Visualizations
The following diagrams illustrate the logical pathways and catalytic mechanisms associated with this compound.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for the bromopyridine scaffold.
Caption: Structure-property optimization pathways for the bifunctional scaffold.
References
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Boroncore : 1197957-37-1 | (5-Bromopyridin-3-yl)(thiomorpholino)methanone. Available at: [Link]
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Chemikart : (5-Bromopyridin-3-yl)(thiomorpholino)methanone | LogP and H-Bond Data. Available at: [Link]
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Journal of Medicinal Chemistry (ACS) : Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC) : Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Available at:[Link]
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Journal of Medicinal Chemistry (ACS) : Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Available at: [Link]
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ACS Catalysis (ACS) : Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]
Sources
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